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Compound of Interest

Compound Name: Fluretofen

CAS No.: 56917-29-4

Cat. No.: B1201635

Get Quote

Executive Summary & Compound Identity
Fluretofen is a biphenyl-derived non-steroidal anti-inflammatory drug (NSAID) candidate.[1]

While it shares the lipophilic biphenyl scaffold with established drugs like Flurbiprofen,

Fluretofen is distinguished by a terminal ethynyl group (acetylene) at the 4'-position.[1]

From a toxicological perspective, this molecule presents a "Janus-faced" profile:

The Biphenyl Core: High lipophilicity (LogP ~4.5–5.0), suggesting potential for

phospholipidosis and high volume of distribution.

The Ethynyl Moiety: A high-alert structural motif known to act as a Mechanism-Based

Inhibitor (MBI) or "suicide substrate" for Cytochrome P450 enzymes.[1]

This guide prioritizes the evaluation of metabolic bioactivation and CYP inhibition, as these are

the most probable failure modes for this chemotype.
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Property Value / Prediction Implication

Molecular Formula C₁₄H₉F

Low MW (196.22 Da)

facilitates membrane

permeability.[1]

LogP ~4.8

High lipophilicity; risk of

bioaccumulation/phospholipido

sis.[1]

Structural Alert Terminal Alkyne (–C≡CH)
CRITICAL: Potential for heme

alkylation (CYP inactivation).[1]

Metabolic Route Oxidative (CYP)

Likely oxidation of alkyne to

reactive ketene or hydration to

acid.[1]

Phase I: In Silico & Structural Alert Profiling
Before wet-lab screening, rigorous in silico modeling is required to map the reactivity of the

ethynyl substituent.

Structural Alert Analysis (DEREK/Meteor)
The terminal acetylene is not inert. In the catalytic center of CYP450s (specifically CYP2B6,

CYP2E1, and CYP3A4), the alkyne can undergo oxygen transfer to form an oxirene or ketene

intermediate.

Risk: These intermediates can covalently bind to the heme nitrogen (N-alkylation) of the CYP

enzyme, causing irreversible inactivation.

Directive: The screening cascade must include a Time-Dependent Inhibition (TDI) assay.[1]

Physicochemical Toxicity[1]
Lipophilicity-Driven Toxicity: With a LogP >4, Fluretofen may accumulate in lysosomes.[1]

Screening Trigger: If ClogP > 4, initiate a Lysosomal Trapping Assay in HepG2 cells.
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Phase II: In Vitro Metabolic Stability & Bioactivation
(The Core Protocol)
This is the most critical section for Fluretofen. Standard stability assays are insufficient; you

must probe for reactive metabolites.

Mechanism-Based Inhibition (MBI) Assay
Objective: Determine if Fluretofen irreversibly inhibits CYP450s (Suicide Inhibition).[1]

Protocol:

System: Human Liver Microsomes (HLM).

Pre-incubation: Incubate Fluretofen (0.1 – 50 µM) with HLM and NADPH for varying times

(0, 10, 20, 30 min).

Dilution: Dilute the mixture 1:10 into a secondary incubation containing a specific CYP probe

substrate (e.g., Testosterone for CYP3A4).

Readout: Measure the residual activity of the CYP probe.

Data Analysis: Plot the natural log of remaining activity vs. pre-incubation time to determine

(max inactivation rate) and

(concentration at half-max inactivation).

Expert Insight: If you observe a time-dependent shift in IC50 (IC50 shift > 1.5-fold), Fluretofen

is likely destroying the CYP heme.[1] This is a "No-Go" signal for drug-drug interaction (DDI)

potential.[1]

Reactive Metabolite Trapping (GSH/Cyanide)
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Objective: Detect electrophilic intermediates (ketenes/quinones) derived from the alkyne or

biphenyl core.[1]

Protocol:

Incubation: Fluretofen (10 µM) + HLM + NADPH.

Trapping Agents:

Glutathione (GSH): Traps soft electrophiles (epoxides, quinones).

Potassium Cyanide (KCN): Traps hard electrophiles (specifically iminium ions, though less

relevant here, it serves as a control for oxidative activation).

Analysis: LC-MS/MS scanning for Neutral Loss (NL) of 129 Da (GSH adduct) or specific

mass shifts.

Target: Look for the S-(2-oxo-ethyl)glutathione adduct, which indicates bioactivation of the

alkyne to a ketene.[1]

Phase III: Cytotoxicity & Genotoxicity
High-Content Hepatotoxicity Screening (HCS)
Since the liver is the primary site of bioactivation, general cytotoxicity assays (MTT) are

inadequate.[1] Use Multiparametric HCS.

Protocol:

Cell Line: HepG2 (metabolically competent) or primary human hepatocytes.

Markers:

TMRM: Mitochondrial Membrane Potential (detects uncoupling).

Toto-3: Plasma membrane permeability (necrosis).[1]

Phospholipidosis: HCS LipidTOX stain (due to high LogP).
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Threshold: A separation of <10-fold between

(activity) and

(toxicity) flags a safety risk.[1]

Genotoxicity (Ames & Micronucleus)
The ethynyl group can theoretically be hydrated to an acetyl group or oxidized. However, the

biphenyl core is planar and could intercalate DNA.

Ames Test: Salmonella typhimurium strains TA98, TA100 (± S9 fraction).

In Vitro Micronucleus: CHO-K1 cells.[1] Look for aneugenicity (chromosome loss) which is

sometimes associated with tubulin-binding biphenyls.[1]

Visualizations
Diagram 1: Toxicity Screening Workflow
This workflow enforces a "Fail Early" philosophy. If MBI is positive, the compound requires

structural re-design (e.g., replacing the alkyne with a nitrile) before proceeding to in vivo

studies.
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Caption: Step-wise screening cascade prioritizing the identification of Mechanism-Based

Inhibition (MBI) due to the ethynyl structural alert.
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Diagram 2: Hypothesized Bioactivation Mechanism
The following diagram illustrates the specific chemical risk of the ethynyl group interacting with

CYP450 heme.
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Caption: Mechanistic pathway showing the bifurcation between safe hydrolysis (Acid) and toxic

activation (Heme/Protein Adduction).[1][2]

Interpretation & Go/No-Go Criteria
To ensure scientific integrity, the decision to advance Fluretofen must be based on quantitative

thresholds defined a priori.
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Parameter Assay Warning Threshold
Critical Fail (No-
Go)

Solubility
Kinetic Solubility

(PBS, pH 7.4)
< 10 µM

< 1 µM (Formulation

failure)

CYP Inhibition MBI (IC50 Shift) Shift > 1.5-fold > 50 min⁻¹mM⁻¹

Reactive Met.
GSH Adducts (LC-

MS)
Detectable trace

Major peak (>10%

total material)

Hepatotoxicity HepG2 ATP/Mito < 50 µM < 10 µM

Genotoxicity Ames Test
2-fold increase over

vehicle

Dose-dependent +ve

response
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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